molecular formula C11H21N B13837268 3-Azabicyclo[3.3.1]nonane, 3-isopropyl-

3-Azabicyclo[3.3.1]nonane, 3-isopropyl-

Katalognummer: B13837268
Molekulargewicht: 167.29 g/mol
InChI-Schlüssel: JQFXLDSKSNUCHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Propan-2-yl-3-azabicyclo[3.3.1]nonane is a bicyclic compound that features a nitrogen atom within its structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 3-propan-2-yl-3-azabicyclo[3.3.1]nonane involves the use of aromatic ketones, paraformaldehyde, and dimethylamine. This method employs a one-pot tandem Mannich annulation, which is a practical and efficient approach to obtain the desired compound in good yields (up to 83%) . The reaction conditions typically involve the use of a solvent such as methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for 3-propan-2-yl-3-azabicyclo[3.3.1]nonane are not widely documented, the one-pot tandem Mannich annulation method mentioned above can be adapted for larger-scale production. This method’s efficiency and high yield make it suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Propan-2-yl-3-azabicyclo[3.3.1]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce amines or hydrocarbons. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

3-Propan-2-yl-3-azabicyclo[3.3.1]nonane has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-propan-2-yl-3-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 3-propan-2-yl-3-azabicyclo[3.3.1]nonane apart from these similar compounds is its specific substitution pattern and the presence of the propan-2-yl group. This unique structure can lead to different chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H21N

Molekulargewicht

167.29 g/mol

IUPAC-Name

3-propan-2-yl-3-azabicyclo[3.3.1]nonane

InChI

InChI=1S/C11H21N/c1-9(2)12-7-10-4-3-5-11(6-10)8-12/h9-11H,3-8H2,1-2H3

InChI-Schlüssel

JQFXLDSKSNUCHJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CC2CCCC(C2)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.